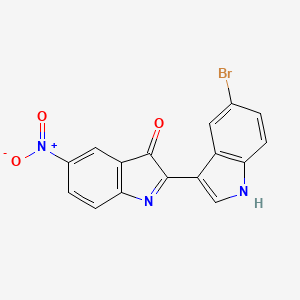
(2Z)-2-(5-Bromo-3H-indol-3-ylidene)-5-nitro-1,2-dihydro-3H-indol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one is a complex organic compound belonging to the indole family.
準備方法
The synthesis of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one typically involves multi-step reactions starting from commercially available indole derivatives. One common synthetic route includes the bromination of indole, followed by nitration and subsequent condensation reactions to form the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
化学反応の分析
2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amino group.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
作用機序
The mechanism of action of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
類似化合物との比較
2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one can be compared with other indole derivatives, such as:
- 2-(5-fluoroindol-3-ylidene)-5-nitro-1H-indol-3-one
- 2-(5-chloroindol-3-ylidene)-5-nitro-1H-indol-3-one
- 2-(5-methylindol-3-ylidene)-5-nitro-1H-indol-3-one
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one lies in its specific substituents, which can influence its interactions with biological targets and its overall properties .
特性
CAS番号 |
94028-68-9 |
|---|---|
分子式 |
C16H8BrN3O3 |
分子量 |
370.16 g/mol |
IUPAC名 |
2-(5-bromo-1H-indol-3-yl)-5-nitroindol-3-one |
InChI |
InChI=1S/C16H8BrN3O3/c17-8-1-3-13-10(5-8)12(7-18-13)15-16(21)11-6-9(20(22)23)2-4-14(11)19-15/h1-7,18H |
InChIキー |
ULCBJJIIRPHASN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=N2)C3=CNC4=C3C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


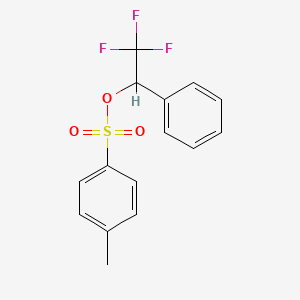
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)
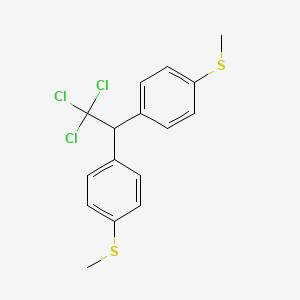
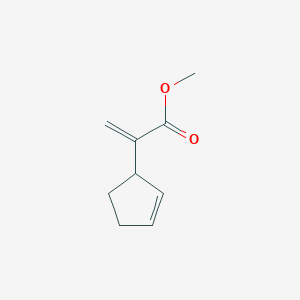
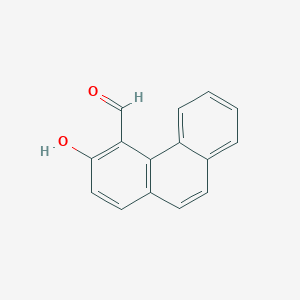
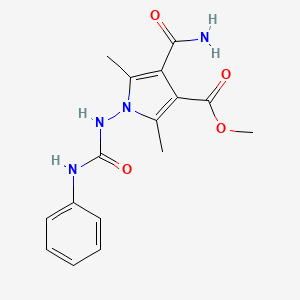

![3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione](/img/structure/B14006341.png)
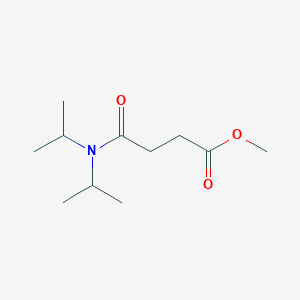
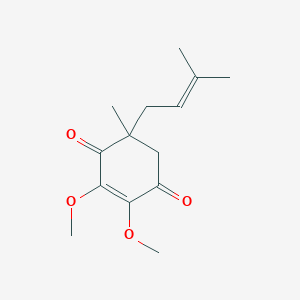
![1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine](/img/structure/B14006355.png)
![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
